Journal Name:Journal of Photochemistry and Photobiology C: Photochemistry Reviews
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IF:0
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Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.intermet.2023.107990
In the present study, Si3N4 nanowires (NWs) with a mass fraction of 0.6 wt% were incorporated into Sn1.0Ag0.5Cu (SAC105) solder. Cu/SAC105/Cu and Cu/SAC105-Si3N4/Cu 3D structure joints were constructed by transient liquid-phase (TLP) bonding. To investigate the influence mechanism of Si3N4 NWs, the interfacial IMC evolution and mechanical properties of two solder joints were analyzed. It was found that the interfacial Cu3Sn IMC layer thickness of the joints containing Si3N4 NWs was thinner than that of the undoped ones at any given time. The growth of interfacial Cu6Sn5 IMC was inhibited, resulting in the retarded formation of interfacial IMC bridging and full-IMC joints. In addition, combined with the fracture morphology analysis, the brittle fracture behavior of the solder joints was suppressed, and the shear strength of the joints showed a significant improvement following the introduction of Si3N4 NWs. Moreover, Si3N4 NWs were found exposed on the fracture surface of Cu3Sn IMC layer, demonstrating that the doping of Si3N4 NWs shaped a joint similar to that of reinforced concrete structure, which facilitates the limitation of dislocations and crack expansion.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.intermet.2023.107984
Developing a new ordered single-phase TiAl alloy, with no solid-state transformation operated at a long-term high temperature, is important in the aerospace industry. Here, the preparation of newly Ti-55Al-7.5Nb alloy via direct laser deposition (DLD) is proposed and studied. The oriented grain growth in Ti-55Al-7.5Nb alloy is successfully achieved by using laser additive manufacturing (AM) without interlayer pause during the laser scaning back and forth. AM features a rapid cooling rate while Ti-55Al-7.5Nb alloy owns a narrow L → α and α → γ phase transformation temperature window, and then enabling the TiAl liquid phase directly transform into a γ single-phase, which is confirmed by the combination of experiments and thermodynamic calculations. The heat treatment in the AM thermal cycles induces a thermal gradient, promoting the new recrystallized grains growing base on the preferred growth of [111]γ along the heat flow during the DLD solidification stage. The AM Ti-55Al-7.5Nb alloy exhibits continuous γ single-phase columnar grains, meanwhile, accompanied by the twins growing along the building direction.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.intermet.2023.108000
Effects of various Gd additions on the microstructure evolution, tensile properties and corrosion resistance of Mg–6Zn-0.5Ca–1Mn (ZMX6105) alloys were investigated. Results showed that the second phases of as-cast ZMX6105-xGd alloys (x = 0, 0.2, 1.0 wt%) were mainly composed of Mg7Zn3 phase, Ca2Mg6Zn3 phase, Mg3Zn6Gd phase. Gd addition promoted the formation of Ca2Mg6Zn3 phase during solidification, but decreased the fraction of Mg7Zn3 phase. Microstructure observation of as-extruded alloys revealed that Gd addition inhibited dynamic recrystallization, refined dynamic recrystallized (DRXed) grains and strengthened basal texture. As-extruded ZMX6105-0.2Gd alloy exhibited excellent tensile properties with yield strength of 276 MPa, ultimate tensile strength of 354 MPa and elongation of 11%, and simultaneously had optimal corrosion resistance with corrosion rate of 22.06 mm/year based on the weight loss tests in 3.5 wt% NaCl solution.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.intermet.2023.107976
The yield strength (YS) of single crystal Ni-based superalloys is a critical factor for low temperature low cycle fatigue and Out-of-phase thermomechanical fatigue durability of turbine blades. The chemical composition of this class of alloys appears to have a major role in their low temperature tensile behavior. Indeed, alloying elements modify the antiphase boundary (APB) energy of the γ′ phase and so its resistance to shearing. To investigate the influence of the chemical composition on the YS, 18 superalloys of different generations were tensile tested at 650 °C. The results show a significant YS evolution of up to 250 MPa between the first generation and the following generations. The YS differences are mainly attributed to the contributions of γʹ which in turn is dependent on the γʹ phase composition. An EDNNB model was adapted to estimate the APB energies for the aforementioned set of alloys using Thermo-Calc data. Ta and Ti elements appear to be the most efficient γ′ strengtheners. The higher their content is, the higher the APB energy is and the stronger the alloy is in terms of tensile YS. Several alloys also exhibit an important strain hardening.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.intermet.2023.107995
The Ni2.01Mn1.58Sn0.41 alloy is a member of the Heusler material family which undergoes diffusionless structural transition from cubic austenite to orthorhombic martensite during its cooling. The transition was observed at temperature 398 K from paramagnetic austenite to martensite with complex magnetic structure. The measurement of AC magnetic susceptibility of the alloy confirmed spin-glass state at temperatures below 155 K and from the frequency dependence of the cups in AC susceptibility, a presence of clusters (11 nm3 in size) with strong interaction is deduced. The alloy shows anomalous Hall effect (AHE) of the order of 0.051 μΩ cm at 2 K in the spin-glass state of the alloy and its sign changes at around 140 K. The ordinary Hall coefficient of the metallic alloy is strikingly positive in the whole studied temperature region, and it points to complex magnetic and electronic structure of the alloy. The electrical resistance of the sample shows a flat maximum of 220 μΩ cm at spin-glass transition temperature. The magnetoresistance is of the order of 1% and is negative in the whole temperature region which points to a standard scattering of charge carriers on magnetic fluctuations. Quantum-mechanical calculations of supercells with compositions Ni32Mn25Sn7, Ni32Mn26Sn6 and Ni32Mn24Sn8 simulated different arrangement of Mn and Sn atoms. Ni32Mn25Sn7 composition is thermodynamically the most stable, although its magnetic moment is 1.67 μB/f.u., twice higher than the measured value. The combination of the latter two states, with additional Mn–Sn swaps, provides the magnetic moments matching the experimental value at a very small energy cost. Theoretical results then indicate that a scenario of local chemical variations and clustering is likely in the studied alloy.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.intermet.2023.107985
The γ/γ′ interface has an important influence on the nanoscale deformation of nickel-based single crystal superalloy. In this paper, nano-cutting simulations of nickel-based single crystal superalloy are performed by molecular dynamics methods, and the mechanical properties, atomic displacements, dislocation evolution, temperature, surface quality and Al atom precipitation behavior of the workpiece are analyzed in depth. We found that: the γ/γ′ interface will hinder the force conduction and dislocation development, resulting in fluctuation of processing force and dislocation density. In addition, the special two-phase structure will affect the deformation of the material, and the dislocation motion will stay in the γ phase for a long time and occur dislocation accumulation and work hardening, meanwhile, there are more displacement atoms in the γ phase than in the γ′ phase, and the degree of plastic deformation in the γ phase will be more drastic. It is also found that there is always a difference in the temperature distribution of the two phases of the material, and the uneven cutting surface always appears at the junction of the two phases, and the Al atoms on the subsurface will precipitate and form an Al film covering the surface after being influenced by the cutting temperature.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.intermet.2023.107971
The non-isothermal thermal behavior of Fe74B20Nb2Hf2Si2 bulk metallic glass (BMG) was studied utilizing various thermal analytical methods. The obtained results showed that the viscosity behavior of this alloy in the supercooled region was strong due to the high kinetic fragility parameter (D* = 49.5) and low fragility parameter (m = 20.2). Also, the apparent activation energy (Ep) values for crystallization process were calculated in the range of 188.7–394.6 kJ/mol using the Gao-Wang method. Additionally, the Avrami's exponent (n) values increased from 2 to 4 with the progress of the crystallization process. The two-parameter Šesták-Berggren (SB) model was used to demonstrate the autocatalytic behavior of crystallization. Furthermore, the kinetic analysis revealed that all crystallization stages were controlled by the interface. The phase analysis showed that the Fe23B6, α-Fe, Fe2(Hf, Nb), and Fe2B phases were formed during the crystallization process. As obtained by the microstructural characterization, it was founded that the low dimensional growth (m = 2) is due to the complex structure of the main phase of Fe23B6 in the first crystallization stage. Moreover, the high dimensional growth (m = 3) during the second and third crystallization stages attributed to the Fe2B phase as the heterogeneous nucleation, as well as a significant increase in the volume fraction of the α-Fe phase, and the preferential orientation of the various crystalline phases. Hence, the values of Avrami's exponent (n) in the second and third crystallization stages were calculated equal to 3 and 4, respectively.
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-25 , DOI: 10.1016/j.intermet.2023.107957
The reactive interaction of Sn-rich solders with transition metals at temperatures close or above the melting point of the Sn leads to formation of stable or metastable intermetallic phases. Adequate microstructure analysis of solder joints relies on correct identification of the phases and their microstructures. The present work, thereby, focusses on the intermetallic forming from Co and Sn under solid-state conditions (150°C–190 °C) in model diffusion couples. The crystal structures and microstructures having developed were characterized using by X-ray diffraction (XRD) and scanning electron microscopy) supplemented by electron-dispersive X-ray spectroscopy and electron-backscatter diffraction (EBSD). While at 190 °C virtually exclusively a CoSn3 layer develops, at 170 °C and 150 °C an additional CoSn4 layer is formed. As evidenced by XRD, both the CoSn3 and CoSn4 having formed here show crystal structures different from previous works. The CoSn3 shows a random stacking of Co2Sn6 double layers, intermediate between the known equilibrium polytypes α-CoSn3 and β-CoSn3. The CoSn4 has the tetragonal β-IrSn4 structure (also I41/acd) with a largely regular stacking of CoSn4 layers (referred to as β-CoSn4), whereas until now a different polytype (orthorhombic α-CoSn4) has been reported. Including also results from first-principles calculations on the stable polytypes, criteria for accurate phase identification by XRD and EBSD methods have been elaborated, involving strategies to reliably distinguish the polytypes of CoSn3 or CoSn4, but also to distinguish (whatever form of) CoSn3 from (whatever form of) CoSn4.
Critical influence of phase transition on the hydrogen evolution reaction activity of Heusler alloys
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-13 , DOI: 10.1016/j.intermet.2023.107946
Unraveling structure-property relationships is of critical importance for designing superior catalysts. Heusler alloys are a family of materials whose atomic packing structure may change with a change in the external field, for example, temperature, magnetic field, and/or stress, and are ideal models for studying the structure-property relationship. In this study, a series of Ni–Mn–Sn–Co Heusler alloys with controlled phases and compositions, including the tetragonal martensite phase (Ni46Mn36Sn11Co7, labeled Co7), cubic austenite phase (Ni42Mn43Sn10Co5, labeled Co5), and tetragonal/cubic mixing phase (Ni46Mn38Sn12Co4, labeled Co4) were investigated. The alloys with the martensitic phase exhibited superior catalytic activity toward hydrogen evolution reaction (HER) than those with the austenitic phase. At an overpotential of 350 mV, the HER current density of the martensite phase of the Co7 sample was almost 2 times higher than that of the austenite phase of the Co5 sample. In-situ temperature-dependent catalytic measurements for the Co4 alloy suggest that the catalytic activity decreases significantly when phase transformation from martensite to austenite occurs. The efficient electron transfer kinetics and low electron work function are responsible for the high activity of the martensite phase, according to Tafel and work function analyses. These results provide a promising strategy for the development of high-performance Heusler alloys by controlling their phase structures and phase transitions.
Experimental investigation of density, electrical resistivity and DSC of AlNiCoCuZr equiatomic alloy
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1016/j.intermet.2023.107975
Equiatomic Al–Ni–Co–Cu–Zr alloy was produced by arc melting. Rapidly quenched rods were prepared by suction casting method. Density, electrical resistivity and thermal analysis of the alloy were investigated experimentally. Basing on X-ray diffraction it was shown that the structure of the alloy consists of two competing solid solutions: BCC-ZrNi2Al (Heusler-type phase) and γ-phase Cu9Al4. In addition, pure cooper and Cu3Al, Cu5Zr7Ni5 intermetallic compounds were determined. Rapid quenching of this alloy leads to the formation of solid solutions based on BCC-ZrNi2Al and high-temperature Cu3Al phase. It is shown that the alloy in crystalline state has a linear density change up to solidus temperature. A region of resistivity decrease with increasing temperature is found out for the first time. The melting process goes in a wide temperature range (above 250 K) where 4 thermal reactions were detected. Density and electrical resistivity changes here non-linearly. In liquid state there are no thermal effects in the alloy and temperature dependencies of density and electrical resistivity can be fitted by linear functions.
Supplementary Information
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